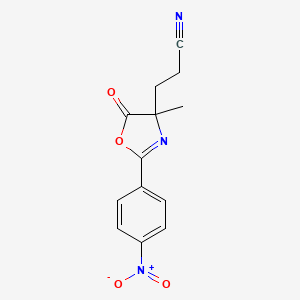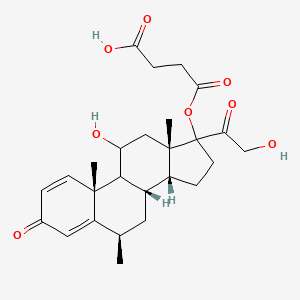![molecular formula C10H18ClNO2 B13797269 diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride: is a chemical compound with the molecular formula C10H17NO2·HCl and a molecular weight of 183.25 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride typically involves the reaction of bicyclo[2.2.1]heptane derivatives with amino and carboxylic acid groups. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories under controlled conditions to ensure purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic pathways .
Biology: In biological research, this compound is used to study enzyme interactions and protein folding. Its ability to interact with various biological molecules makes it a useful tool for understanding biochemical processes .
Medicine: While not intended for diagnostic or therapeutic use, the compound is used in preclinical studies to explore potential medical applications, such as drug development and the study of disease mechanisms .
Industry: In industrial settings, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized products and improving existing technologies .
Mecanismo De Acción
The mechanism of action of diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various effects depending on the context of its use .
Comparación Con Compuestos Similares
diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride: This compound shares a similar bicyclic structure but differs in its functional groups, leading to different chemical properties and applications.
endo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid: Another similar compound with slight structural variations that affect its reactivity and use in research.
Uniqueness: The uniqueness of diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This makes it particularly valuable for specialized research applications .
Propiedades
Fórmula molecular |
C10H18ClNO2 |
|---|---|
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6-,7+,8-,9+;/m0./s1 |
Clave InChI |
GUZMBZLNPJWBTA-NPPHLGRCSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1[C@H]2CC[C@H](C2)[C@H]1N.Cl |
SMILES canónico |
CCOC(=O)C1C2CCC(C2)C1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)





![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)




